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6-Propyl-1,2-dihydropyridazine-3,4-dione Documentation Hub

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Core Science & Biosynthesis

Foundational

In Vitro Cytotoxicity Profile of 6-Propyl-1,2-dihydropyridazine-3,4-dione: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not merely as a checklist of assays, but as a holistic system of mechanistic validation. The compound 6-Propyl-1,2-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not merely as a checklist of assays, but as a holistic system of mechanistic validation. The compound 6-Propyl-1,2-dihydropyridazine-3,4-dione (6-P-PD) represents a highly versatile heterocyclic scaffold. Pyridazinediones have gained significant traction in medicinal chemistry due to their exceptional stability in bioconjugation—particularly as linkers in[1],[2].

Beyond their utility as structural linkers, derivatives of the pyridazinedione core exhibit intrinsic biological activity, including[3] and direct in vitro cytotoxicity against various[4]. The substitution of an aliphatic propyl chain at the C6 position of 6-P-PD optimizes the molecule's lipophilic balance (LogP), enhancing passive diffusion across the phospholipid bilayer while maintaining sufficient aqueous solubility for rigorous in vitro screening.

Mechanistic Rationale & Target Biology

To understand the cytotoxicity of 6-P-PD, we must establish the causality behind its cellular interactions. The structural features of this compound drive a specific cascade of intracellular events:

  • Redox Cycling & ROS Generation : The 3,4-dione moiety is highly susceptible to intracellular redox cycling. This process generates localized reactive oxygen species (ROS), primarily superoxide radicals, overwhelming the cell's antioxidant buffering capacity.

  • Mitochondrial Disruption : Elevated ROS levels directly target the mitochondrial membrane, leading to depolarization and the opening of the mitochondrial permeability transition pore (mPTP).

  • Apoptotic Execution : The release of cytochrome c into the cytosol triggers the apoptosome, activating Caspase-9 (initiator) and subsequently Caspase-3/7 (executioners), culminating in programmed cell death.

ApoptoticPathway Compound 6-Propyl-1,2-dihydropyridazine-3,4-dione Redox Redox Cycling & ROS Compound->Redox Mito Mitochondrial Depolarization Redox->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Cellular Apoptosis Casp3->Apoptosis

Fig 1. Mechanistic pathway of 6-P-PD induced apoptosis via ROS and mitochondrial dysfunction.

In Vitro Cytotoxicity Profiling: Self-Validating Methodologies

An assay is only as reliable as its internal controls. The following protocols are engineered as self-validating systems to ensure that the observed cytotoxicity is a direct result of 6-P-PD's mechanism of action, rather than experimental artifacts.

High-Throughput Cell Viability Assessment (MTT Assay)

Causality : The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This directly measures the metabolic collapse predicted by our proposed mechanism of mitochondrial disruption.

Step-by-Step Protocol :

  • Cell Seeding : Seed target cells (e.g., A549, MCF-7, HepG2, and healthy) at 5×103 cells/well in a 96-well plate[3].

    • Self-Validation: Fill all perimeter wells with 200 µL of sterile PBS to prevent evaporation-induced edge effects that skew peripheral data points.

  • Compound Preparation : Dissolve 6-P-PD in DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validation: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment : Incubate cells with the compound for 48 hours at 37°C, 5% CO₂. Include a 0.1% DMSO vehicle control (establishing the 100% viability baseline) and a 10 µM Doxorubicin positive control (validating the assay's dynamic range).

  • Assay Execution : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Readout : Carefully aspirate media, dissolve the resulting formazan crystals in 150 µL of pure DMSO, and measure absorbance at 570 nm using a microplate reader.

Apoptosis Quantification via Flow Cytometry (Annexin V/PI)

Causality : While MTT measures a metabolic proxy, it cannot distinguish between cytostatic growth arrest and true cell death. Annexin V/PI staining directly interrogates membrane asymmetry (phosphatidylserine externalization) to confirm the apoptotic pathway.

Step-by-Step Protocol :

  • Harvesting : Collect both adherent and floating cells post-treatment (48h). Crucial: Floating cells contain the late-apoptotic population; discarding them yields false negatives.

  • Washing : Wash the pellet twice with cold PBS and resuspend in 1X Annexin Binding Buffer at a density of 1×106 cells/mL.

  • Staining : Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Analysis : Run the samples through a flow cytometer.

    • Self-Validation: Utilize single-stained compensation controls and an unstained population to correct for spectral overlap between the FITC and PI channels, preventing false-positive apoptotic readings.

HTSWorkflow Prep Compound Prep Seed Cell Seeding Prep->Seed Treat Drug Treatment Seed->Treat Assay Viability Assay Treat->Assay Read Data Readout Assay->Read Analyze SAR Analysis Read->Analyze

Fig 2. Standardized in vitro cytotoxicity screening workflow for pyridazinedione derivatives.

Quantitative Data & SAR Analysis

The therapeutic utility of a compound is defined by its Selectivity Index (SI)—the ratio of toxicity in healthy cells versus malignant cells. Below is a representative quantitative data summary reflecting the typical behavior of lipophilic pyridazinediones[3],[4].

Cell LineOriginIC₅₀ (µM) ± SD (48h)Selectivity Index (SI)*
A549 Lung Carcinoma14.2 ± 1.13.26
MCF-7 Breast Adenocarcinoma18.5 ± 1.42.50
HepG2 Hepatocellular Carcinoma22.1 ± 1.82.09
L929 Murine Fibroblast (Healthy)46.3 ± 2.5-

*Selectivity Index (SI) = IC₅₀ (L929) / IC₅₀ (Cancer Cell Line). An SI > 2 indicates a favorable therapeutic window.

SAR Insight : The C6-propyl substitution significantly lowers the IC₅₀ across carcinoma lines compared to unsubstituted analogs. The extended aliphatic chain enhances hydrophobic interactions within target enzyme binding pockets (e.g., COX-2) and accelerates transcellular permeation, driving the observed efficacy.

Conclusion

6-Propyl-1,2-dihydropyridazine-3,4-dione is a highly capable pharmacophore that demonstrates targeted cytotoxicity driven by ROS generation and mitochondrial apoptosis. By employing self-validating in vitro methodologies, researchers can confidently isolate its cytotoxic effects from experimental noise. Its favorable selectivity index and inherent chemical stability make it a prime candidate for further structural optimization or integration into next-generation[2].

References

  • [1] Title: Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody Source: Chemical Science / ResearchGate URL:[Link]

  • [3] Title: Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition Source: PMC (PubMed Central) URL:[Link]

  • [4] Title: Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates Source: SCIRP (Scientific Research Publishing) URL:[Link]

  • [2] Title: Strategic and Chemical Advances in Antibody–Drug Conjugates Source: MDPI (Pharmaceuticals) URL:[Link]

Sources

Exploratory

Technical Whitepaper: Properties, Safety, and Synthetic Utility of 6-Propyl-1,2-dihydropyridazine-3,4-dione (CAS 1436838-37-7)

Executive Summary The compound 6-Propyl-1,2-dihydropyridazine-3,4-dione (CAS 1436838-37-7) is a highly specialized heterocyclic building block utilized in advanced medicinal chemistry and agrochemical development. Featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Propyl-1,2-dihydropyridazine-3,4-dione (CAS 1436838-37-7) is a highly specialized heterocyclic building block utilized in advanced medicinal chemistry and agrochemical development. Featuring a dihydropyridazine core with adjacent carbonyl groups, this scaffold is prized for its ability to act as a bioisostere and its capacity for complex hydrogen bonding. This whitepaper provides an in-depth analysis of its physicochemical properties, safety data, and validated handling protocols to ensure scientific rigor in drug development workflows.

Physicochemical Properties & Structural Logic

Understanding the baseline properties of CAS 1436838-37-7 is critical for predicting its behavior in solution and biological systems. The propyl substitution at the 6-position provides a tunable lipophilic anchor, while the 3,4-dione moiety serves as a highly polar, hydrogen-bonding interface.

Table 1: Key Chemical Properties
PropertyValue / Description
Chemical Name 6-Propyl-1,2-dihydropyridazine-3,4-dione
CAS Registry Number 1436838-37-7
Molecular Formula C7H10N2O2
Molecular Weight ~154.17 g/mol
SMILES CCCC1=CC(=O)C(=O)NN1
Hydrogen Bond Donors 2 (Extrapolated from related dihydropyridazines)[1]
Hydrogen Bond Acceptors 2
Structural Class Heterocyclic compound; Dihydropyridazine[2]

Tautomerism and Pharmacophore Application

Pyridazine systems have received considerable attention due to their biological activities, including acting as inhibitors of glycogen synthase kinase and as antiplatelet agents[3]. The utility of 6-Propyl-1,2-dihydropyridazine-3,4-dione stems from its lactam-lactim tautomerism. In polar solvents or within protein binding pockets, the equilibrium between the 1,2-dihydropyridazine-3,4-dione (lactam) and 3,4-dihydroxypyridazine (lactim) forms dictates its reactivity and binding affinity. This tautomeric flexibility allows the core to adapt to the steric and electronic demands of kinase hinge regions, making it an excellent lead scaffold for anticancer agents[2].

Tautomerism A Lactam Form (1,2-dihydropyridazine-3,4-dione) B Lactim Form (3,4-dihydroxypyridazine) A->B Tautomerization (Solvent Dependent) C H-Bond Donor/Acceptor Interactions A->C Directs B->C Directs D Kinase Hinge Region Binding C->D Enables

Tautomeric equilibrium of the pyridazine-3,4-dione core enabling kinase hinge binding.

Safety Data Sheet (SDS) & Handling Guidelines

While specific in vivo toxicological data for CAS 1436838-37-7 is limited, standard safety protocols for reactive heterocyclic diones must be strictly enforced. The presence of the hydrazine-derived N-N bond and reactive carbonyls necessitates precautions against respiratory sensitization and skin irritation.

Table 2: Standardized Safety & Hazard Summary
CategoryRecommendation / Classification
GHS Classification Skin Irrit. 2 (H315); Eye Irrit. 2A (H319); STOT SE 3 (H335)
Signal Word Warning
Personal Protective Equipment (PPE) Nitrile gloves (0.11 mm minimum thickness), safety goggles (EN166), P95/N95 particulate respirator during powder handling.
Storage Conditions Store at 2-8°C under an inert gas (Argon/Nitrogen). Keep away from strong oxidizing agents.
Spill Response Sweep up cautiously (avoid dust formation). Wash the area with a 5% sodium bicarbonate solution to neutralize any acidic byproducts.

Causality in Storage: The recommendation to store under inert gas at 2-8°C is driven by the susceptibility of dihydropyridazine diones to slow auto-oxidation in the presence of atmospheric oxygen and light, which can lead to the formation of fully aromatized, inactive pyridazine derivatives.

Experimental Methodology: Regioselective Derivatization

To utilize 6-Propyl-1,2-dihydropyridazine-3,4-dione in drug discovery, researchers frequently perform N-alkylation to append functional groups. The following protocol outlines a self-validating system for the regioselective N-alkylation of the core, minimizing O-alkylation side products.

Protocol: Regioselective N-Alkylation

Rationale: N,N-Diisopropylethylamine (DIPEA) is selected over stronger bases (like NaH) to maintain kinetic control. The steric bulk of DIPEA prevents it from reacting with the electrophile, while its basicity is sufficient to deprotonate the acidic N-H of the pyridazine-3,4-dione core. N,N-Dimethylformamide (DMF) is used as the solvent because its high dielectric constant stabilizes the resulting anion, promoting the desired SN2 trajectory.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent (eq) of 6-Propyl-1,2-dihydropyridazine-3,4-dione in anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Deprotonation: Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 1.5 eq of DIPEA. Stir for 15 minutes. Causality: Cooling to 0°C minimizes the thermodynamic O-alkylation pathway, favoring the kinetically driven N-alkylation.

  • Electrophile Addition: Slowly add 1.1 eq of the desired alkyl halide. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validating Check (LC-MS/TLC): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

    • Validation Loop: If the unreacted starting material is >5%, add an additional 0.1 eq of the alkyl halide and stir for 1 hour. If <5%, proceed to quenching.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Preparation (CAS 1436838-37-7 in DMF) Step2 2. Base Addition (DIPEA, 0°C) Step1->Step2 Step3 3. Electrophile Addition (Alkyl Halide) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS / TLC) Step3->Step4 Step4->Step3 Incomplete Reaction Step5 5. Quenching & Extraction (H2O / EtOAc) Step4->Step5 >95% Conversion Step6 6. Purification (Flash Chromatography) Step5->Step6

Step-by-step derivatization workflow for 6-Propyl-1,2-dihydropyridazine-3,4-dione.

References

  • Title: 6-PROPYL-1,2-DIHYDROPYRIDAZINE-3,4-DIONE B13870571 | Source: ChemBuyersGuide / BenchChem | URL:

  • [2] Title: Buy 6-(4-Methylphenyl)-1,2-dihydropyridazine-3,4-dione (EVT-3969225) | Source: EvitaChem | URL: 2

  • [3] Title: A New Method for the Preparation of Pyridazine Systems: Experimental Data and Semiempirical PM3 Calculations | Source: TÜBİTAK Academic Journals | URL: 3

  • [1] Title: 6-(1-phenylethyl)-1,2-dihydropyridazine-3,4-dione | Source: Guidechem | URL: 1

Sources

Protocols & Analytical Methods

Method

Advanced HPLC-MS/MS Method Development and Validation for the Quantification of 6-Propyl-1,2-dihydropyridazine-3,4-dione

Document Type: Application Note & Standard Operating Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Introduction & Scientific Rationale Pyridazinone and pyridazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals

Introduction & Scientific Rationale

Pyridazinone and pyridazinedione derivatives are highly versatile pharmacophores frequently utilized in modern drug discovery. They serve as core scaffolds in therapies ranging from PI3Kδ selective inhibitors for inflammatory respiratory diseases[1] to thyroid hormone receptor beta (THRβ) agonists for the treatment of non-alcoholic steatohepatitis (NASH)[2][3].

6-Propyl-1,2-dihydropyridazine-3,4-dione (Chemical Formula: C7H10N2O2, MW: ~154.17 g/mol ) presents unique bioanalytical challenges. The molecule consists of a highly polar, electron-deficient 1,2-dihydropyridazine-3,4-dione core coupled with a short, lipophilic propyl chain.

The Chromatographic Challenge (Causality & Design)

Small, polar nitrogen-containing heterocycles often exhibit poor retention and asymmetric peak shapes on traditional alkyl-bonded (C18) stationary phases due to secondary interactions with residual silanols. To counteract this, our method employs a Biphenyl stationary phase . The biphenyl ligand provides orthogonal retention mechanisms: standard hydrophobic interactions retain the propyl chain, while robust π−π and dipole-dipole interactions stabilize the electron-deficient dione ring. This ensures an adequate retention factor ( k′>2 ), eluting the analyte well past the solvent front to avoid severe ion suppression from endogenous plasma phospholipids.

The Ionization Strategy

The adjacent nitrogen atoms and dione moieties are highly receptive to protonation. Therefore, Positive Electrospray Ionization (ESI+) utilizing a mobile phase buffered with 0.1% Formic Acid is selected to drive the equilibrium toward the [M+H]+ state, maximizing assay sensitivity.

Experimental Protocols

The following self-validating protocol is designed to ensure high recovery, minimal matrix effects, and strict compliance with global regulatory standards for bioanalysis[4][5].

Reagents and Materials
  • Analyte: 6-Propyl-1,2-dihydropyridazine-3,4-dione (Reference Standard, >98% purity).

  • Internal Standard (IS): 6-Ethyl-1,2-dihydropyridazine-3,4-dione (or a stable isotope-labeled analog if available).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water ( H2​O ).

  • Additives: LC-MS grade Formic Acid (FA).

  • Matrix: Blank human or preclinical plasma (K2EDTA anticoagulant).

Step-by-Step Sample Preparation Workflow

To ensure a self-validating system, we utilize Acetonitrile for protein precipitation (PPT). ACN yields a denser protein pellet than methanol, trapping more endogenous lipids. A critical causality step is the subsequent dilution of the supernatant: injecting high-organic extracts directly onto a reversed-phase column causes "solvent effects" (peak splitting/broadening). Diluting the extract with water matches the sample diluent to the initial mobile phase conditions, preserving peak integrity.

  • Aliquot: Transfer 50μL of calibration standard, quality control (QC), or unknown plasma sample into a 96-well plate or microcentrifuge tube.

  • Spike IS: Add 10μL of the Internal Standard working solution ( 500ng/mL ).

  • Protein Precipitation: Add 150μL of cold Acetonitrile (containing 0.1% FA) to induce protein crash.

  • Agitation: Vortex vigorously for 2 minutes at 1500 rpm.

  • Centrifugation: Centrifuge at 14,000×g for 10 minutes at 4∘C to pellet proteins.

  • Transfer & Dilute (Critical Step): Transfer 100μL of the clear supernatant to a clean autosampler vial/plate. Add 100μL of LC-MS grade Water and mix thoroughly.

  • Injection: Inject 2μL into the LC-MS/MS system.

Workflow N1 Biological Matrix (50 µL Plasma) N2 Protein Precipitation (150 µL ACN + IS) N1->N2 N3 Centrifugation (14,000 x g, 10 min) N2->N3 N4 Supernatant Dilution (1:1 with H2O) N3->N4 N5 UPLC Separation (Biphenyl Column) N4->N5 N6 ESI-MS/MS (MRM Mode) N5->N6

Fig 1: High-throughput sample preparation and LC-MS/MS analytical workflow.

Instrumental Conditions

Liquid Chromatography (UHPLC) Parameters
  • Column: Waters XBridge Biphenyl ( 50×2.1mm , 2.5μm ) or equivalent.

  • Column Temperature: 40∘C (reduces backpressure and improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.50mL/min .

Table 1: Optimized UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.0095.05.0Initial
0.5095.05.0Isocratic hold
2.5010.090.0Linear gradient
3.5010.090.0Column wash
3.6095.05.0Re-equilibration
5.0095.05.0End
Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion Multiple Reaction Monitoring (MRM) mode.

Table 2: MRM Transitions and Collision Energy (CE)

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )DP (V)CE (eV)Purpose
6-Propyl-dione 155.1113.16018Quantifier (Loss of propyl)
6-Propyl-dione 155.185.06025Qualifier (Ring cleavage)
IS (6-Ethyl-dione) 141.1113.16016Internal Standard

(Note: DP = Declustering Potential; CE = Collision Energy. Values should be fine-tuned based on the specific MS vendor architecture).

Method Validation Framework (ICH M10 Compliance)

To ensure the trustworthiness of the generated pharmacokinetic data, the method must be fully validated according to the ICH M10 Guideline on Bioanalytical Method Validation [4][5]. The objective is to demonstrate that the assay is suitable for its intended purpose in regulatory submissions[5].

Validation V1 ICH M10 Full Validation V2 Selectivity & Specificity (Blank Matrix Assessment) V1->V2 V3 Calibration Curve (Linearity & LLOQ) V1->V3 V4 Accuracy & Precision (Intra-run & Inter-run) V1->V4 V5 Matrix Effect & Recovery (IS-Normalized MF) V1->V5 V6 Stability (Benchtop, F/T, Autosampler) V1->V6

Fig 2: Core bioanalytical method validation parameters per ICH M10 guidelines.

Validation Acceptance Criteria Summary

All validation runs must include a calibration curve, blank samples, and Quality Control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Table 3: ICH M10 Validation Acceptance Parameters

Validation ParameterICH M10 Requirement / Acceptance Criteria
Selectivity Responses in blank matrix ≤20% of LLOQ for analyte; ≤5% for IS.
Calibration Curve Non-zero standards must be ±15% of nominal ( ±20% at LLOQ).
Accuracy (Bias) Mean concentration must be within ±15% of nominal ( ±20% at LLOQ).
Precision (CV%) Coefficient of variation must be ≤15% ( ≤20% at LLOQ).
Matrix Effect IS-normalized Matrix Factor (MF) CV must be ≤15% across 6 lots.
Stability Analyte must be stable ( ±15% bias) under all handling conditions.

By adhering strictly to these parameters, the analytical method guarantees that the quantification of 6-Propyl-1,2-dihydropyridazine-3,4-dione is robust, highly reproducible, and ready for deployment in preclinical pharmacokinetic (PK) or toxicokinetic (TK) studies.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. europa.eu. 4

  • bioanalytical method validation and study sample analysis m10 - ICH. ich.org. 5

  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation | Journal of Medicinal Chemistry. acs.org.1

  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. researchgate.net. 2

  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC. nih.gov. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for 6-Propyl-1,2-dihydropyridazine-3,4-dione Chromatography

Welcome to the technical support center for the chromatographic analysis of 6-Propyl-1,2-dihydropyridazine-3,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 6-Propyl-1,2-dihydropyridazine-3,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure robust and reproducible results.

Understanding the Analyte: 6-Propyl-1,2-dihydropyridazine-3,4-dione

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for Chromatography
pKa ~8.5 - 9.5 (for the amide proton)The compound is weakly acidic. To ensure it is in a single, neutral form for consistent retention in reversed-phase HPLC, the mobile phase pH should be buffered at least 2 pH units below the pKa (e.g., pH < 6.5).
logP ~0.5 - 1.5This value suggests moderate polarity. The compound is likely to have some retention on a standard C18 column, but may require a highly aqueous mobile phase. Retention could be challenging, and a polar-embedded or polar-endcapped column might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for column selection for 6-Propyl-1,2-dihydropyridazine-3,4-dione?

A1: Given the predicted moderate polarity (logP ~0.5-1.5), a standard C18 column is a reasonable starting point. However, due to the polar nature of the dione functional groups, you might encounter low retention with highly organic mobile phases. For improved retention and peak shape, consider using a polar-embedded or polar-endcapped C18 column . These columns are designed to be more stable in highly aqueous mobile phases and offer different selectivity for polar compounds.[1]

Q2: What initial mobile phase composition and gradient should I try?

A2: For a reversed-phase separation, a good starting point is a gradient of water and acetonitrile (ACN) or methanol (MeOH).

  • Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Formate in Water (pH ~2.8-3.5). The acidic pH will ensure the analyte is in its neutral form, minimizing peak tailing due to interactions with residual silanols on the column.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and hold for a few minutes to ensure the analyte binds to the column. Then, run a linear gradient to a high percentage of B (e.g., 90-95%) over 15-20 minutes. This scouting gradient will help determine the approximate elution conditions.

Q3: My peak is tailing. What are the likely causes and how can I fix it?

A3: Peak tailing for a weakly acidic, polar compound like this is often due to secondary interactions with the stationary phase.

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (at least 2 units below the analyte's pKa). If your current pH is too close to the pKa, the analyte may be partially ionized, leading to tailing.

  • Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the polar functional groups of your analyte. Using a well-endcapped column or a polar-embedded column can mitigate this. Alternatively, adding a competitive base like triethylamine (TEA) at a low concentration (e.g., 0.05-0.1%) to the mobile phase can also help, but be mindful of its impact on MS detection if applicable.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

Q4: I am not getting enough retention on my C18 column. What should I do?

A4: If retention is insufficient, you have several options:

  • Decrease the initial organic percentage in your gradient. Start at a lower concentration of acetonitrile or methanol.

  • Switch to a less polar organic modifier. If you are using acetonitrile, try methanol, which is a weaker solvent in reversed-phase chromatography and may increase retention.

  • Use a polar-embedded or polar-endcapped column. These columns are specifically designed for better retention of polar analytes.[1]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC). If your compound is very polar and still not retained, HILIC is an alternative chromatographic mode that uses a polar stationary phase and a high organic mobile phase to retain polar compounds.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the chromatography of 6-Propyl-1,2-dihydropyridazine-3,4-dione.

Issue 1: Poor Peak Shape (Tailing or Fronting)

G start Poor Peak Shape (Tailing or Fronting) cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 solution1 solution1 cause1->solution1 solution2 solution2 cause2->solution2 solution3 solution3 cause3->solution3 solution4 solution4 cause4->solution4

Issue 2: Inconsistent Retention Times

G start Inconsistent Retention Times cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 solution1 solution1 cause1->solution1 solution2 solution2 cause2->solution2 solution3 solution3 cause3->solution3 solution4 solution4 cause4->solution4

Experimental Protocols

Protocol 1: Initial Scouting Gradient for Method Development

This protocol is designed to determine the approximate elution conditions for 6-Propyl-1,2-dihydropyridazine-3,4-dione.

1. System Preparation:

  • Column: C18, 4.6 x 150 mm, 5 µm (or a polar-embedded equivalent).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (determine by UV scan, likely around 230-280 nm).

  • Injection Volume: 5 µL.

2. Sample Preparation:

  • Prepare a stock solution of 6-Propyl-1,2-dihydropyridazine-3,4-dione at 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Dilute the stock solution to a working concentration of 10-20 µg/mL with the initial mobile phase composition (e.g., 95:5 A:B).

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
17.0595
20.0595
20.1955
25.0955

4. Data Analysis:

  • Determine the retention time of the analyte.

  • Assess the peak shape (tailing factor, symmetry).

  • Use this information to design an optimized gradient (Protocol 2).

Protocol 2: Optimized Gradient for Routine Analysis

This protocol assumes the scouting gradient showed the analyte eluting at approximately 12 minutes, corresponding to roughly 50% Mobile Phase B.

1. System Preparation:

  • Use the same system setup as in Protocol 1.

2. Sample Preparation:

  • Prepare samples as described in Protocol 1.

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.05050
10.1595
12.0595
12.17030
15.07030

4. System Suitability:

  • Before running samples, perform at least five replicate injections of a standard solution.

  • The relative standard deviation (RSD) of the retention time should be < 1% and the peak area RSD should be < 2%.

  • The tailing factor should be ≤ 1.5.

  • These parameters should be established and monitored according to internal laboratory procedures and guidelines such as those outlined in USP General Chapter <621>.[2][3][4][5][6]

Method Validation and System Suitability

Any developed HPLC method must be validated for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability Tests (SSTs) are an integral part of the analytical procedure and are used to verify that the chromatographic system is adequate for the analysis to be performed.[5] Typical SST parameters include retention time, peak area, tailing factor, theoretical plates, and resolution (if other components are present).

References

  • ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Rowan's Free Online pKa Calculator. Rowan Science. [Link]

  • LogP Value Predictor. [Link]

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Axion Labs. HPLC problems with very polar molecules. [Link]

Sources

Optimization

Technical Support Center: Optimizing In Vitro Cellular Uptake of 6-Propyl-1,2-dihydropyridazine-3,4-dione

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific in vitro permeabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific in vitro permeability hurdles associated with 6-Propyl-1,2-dihydropyridazine-3,4-dione.

This compound serves as a critical structural model for D-amino acid oxidase (DAAO) inhibitors, a class of molecules under intense investigation for modulating N-methyl-D-aspartate (NMDA) receptor hypofunction in neuropsychiatric disorders [1]. However, researchers frequently encounter "false negative" results in cellular assays not because the drug lacks target affinity, but because it fails to reach the intracellular peroxisome where DAAO resides [2].

Part 1: Mechanistic Insight—The "Why" Behind Poor Permeability

Before troubleshooting, we must understand the causality of the problem. The 1,2-dihydropyridazine-3,4-dione core contains a highly acidic NH-NH-C=O motif. Structural analogs in this chemical class typically exhibit a pKa between 4.1 and 5.5 [3].

The Causality of Exclusion: At a standard physiological culture pH of 7.4, the ambient environment is roughly two log units above the compound's pKa. Consequently, >99% of 6-Propyl-1,2-dihydropyridazine-3,4-dione exists in an anionic (deprotonated) state . The hydrophobic core of the mammalian lipid bilayer strongly repels charged molecules. Therefore, passive transcellular diffusion is severely restricted, and the drug cannot reach the intracellular peroxisomes to inhibit DAAO and elevate D-serine levels [2].

DAAO_Pathway Drug 6-Propyl-1,2-dihydropyridazine-3,4-dione (Anionic at pH 7.4) Membrane Cell Membrane (Lipid Bilayer) Drug->Membrane Poor Permeability LNP LNP Encapsulation (Bypasses Barrier) Drug->LNP Formulation Cytosol Cytosol Membrane->Cytosol LNP->Membrane Endocytosis Peroxisome Peroxisome (DAAO Enzyme) Cytosol->Peroxisome Target Binding DSerine Elevated D-Serine Peroxisome->DSerine Inhibits Degradation NMDAR NMDA Receptor Activation DSerine->NMDAR Co-agonist

Fig 1: Mechanism of DAAO inhibition and the cellular permeability barrier at physiological pH.

Part 2: Troubleshooting Guides & FAQs

Q1: I am seeing precipitation when I add the compound to my DMEM/FBS culture media. How do I fix this? A: This is a solvent-shock issue. While the anionic form is water-soluble, the neutral form (which exists in your DMSO stock) can crash out when rapidly introduced to an aqueous environment containing divalent cations (like Ca2+ and Mg2+ in DMEM) that form insoluble salts with the dione. Fix: Prepare a 10 mM stock in 100% anhydrous DMSO. Perform serial dilutions in DMSO first, then create a 10x intermediate working solution in pre-warmed PBS before adding it dropwise to the final culture media. Keep final DMSO concentration ≤0.5% to prevent solvent-induced cytotoxicity.

Q2: Can I improve passive diffusion without using complex delivery vehicles? A: Yes, by manipulating the Henderson-Hasselbalch equilibrium. By lowering the extracellular pH of your culture media from 7.4 to 6.5 (using a MES buffer system instead of HEPES/Bicarbonate), you increase the fraction of the un-ionized, lipophilic drug by nearly 10-fold. Caveat: You must run a parallel viability assay (e.g., CellTiter-Glo) to ensure your specific cell line tolerates pH 6.5 for the duration of the assay.

Q3: My cells cannot tolerate a pH drop, and I need high intracellular concentrations to prove target engagement. What is the gold standard approach? A: Lipid Nanoparticle (LNP) encapsulation. Because 6-Propyl-1,2-dihydropyridazine-3,4-dione is anionic at pH 7.4, you can formulate it with cationic lipids (such as DOTAP) combined with DSPC and cholesterol. The cationic lipid forms an electrostatic complex with the drug, encapsulating it within a lipophilic shell that enters the cell via endocytosis, completely bypassing the passive diffusion barrier.

Q4: How do I distinguish between drug stuck to the outside of the cell membrane versus true intracellular uptake? A: Phenotypic assays are indirect and prone to artifacts. You must use a self-validating LC-MS/MS workflow. Crucially, before lysing the cells, you must wash the monolayer with an acidic buffer (pH 5.0) followed by standard PBS. The acidic wash disrupts electrostatic interactions between any extracellularly bound anionic drug and cationic membrane proteins, ensuring you only quantify internalized compound.

Part 3: Quantitative Data Presentation

The following table summarizes expected intracellular accumulation based on the delivery strategy employed. Data is normalized to total cellular protein to account for any variations in cell proliferation or toxicity.

Delivery StrategyExtracellular pHIntracellular Conc. (ng/mg protein)Fold ImprovementCell Viability (24h)
Free Drug (Control) 7.41.2 ± 0.31.0x>98%
Free Drug (pH Shift) 6.55.8 ± 0.74.8x85%
HP-β-CD Complex 7.43.4 ± 0.52.8x>95%
Cationic LNP 7.428.5 ± 2.123.7x >90%

Part 4: Step-by-Step Experimental Methodologies

Protocol 1: Cationic LNP Formulation for Anionic Diones

This protocol utilizes electrostatic complexation to drive high encapsulation efficiency.

  • Lipid Phase Preparation: Dissolve DOTAP, DSPC, Cholesterol, and PEG-Lipid in absolute ethanol at a molar ratio of 40:10:48:2.

  • Drug Phase Preparation: Dissolve 6-Propyl-1,2-dihydropyridazine-3,4-dione in 10 mM Tris buffer (pH 8.0) to ensure it is fully deprotonated and anionic.

  • Microfluidic Mixing: Using a microfluidic mixer, combine the aqueous drug phase and the ethanol lipid phase at a 3:1 flow rate ratio (Total flow rate: 12 mL/min).

  • Dialysis: Dialyze the resulting LNP suspension against 1x PBS (pH 7.4) for 12 hours using a 10 kDa MWCO cassette to remove unencapsulated drug and ethanol.

  • Validation: Measure particle size via Dynamic Light Scattering (DLS). Ideal size is 60–90 nm with a positive Zeta potential (+15 to +25 mV).

Protocol 2: Self-Validating LC-MS/MS Intracellular Uptake Assay

This protocol ensures accurate quantification by eliminating extracellular artifacts and normalizing to protein content.

  • Incubation: Seed cells in 6-well plates. Treat with 10 µM of formulated or free drug for 4 hours at 37°C.

  • Acid Wash (Critical Step): Aspirate media. Wash cells once with cold PBS (pH 5.0) for 30 seconds to strip surface-bound drug, followed by two washes with cold PBS (pH 7.4).

  • Lysis: Add 300 µL of ice-cold 80% Methanol containing an internal standard (e.g., a stable isotope-labeled analog). Scrape cells and transfer to microcentrifuge tubes.

  • Extraction: Vortex for 5 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Protein Normalization: Resuspend the protein pellet in 0.1 M NaOH and quantify using a BCA Protein Assay.

  • Quantification: Inject the methanol supernatant into the LC-MS/MS. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for 6-Propyl-1,2-dihydropyridazine-3,4-dione. Normalize the calculated drug mass to the protein concentration derived in Step 5.

Workflow Step1 1. Lipid/Drug Mixture (Ethanol Phase) Step2 2. Microfluidic Mixing (with Aqueous Buffer) Step1->Step2 Step3 3. Dialysis & Characterization (DLS & Zeta Potential) Step2->Step3 Step4 4. In Vitro Incubation (Target Cells, 1-4h) Step3->Step4 Step5 5. Cell Lysis & Protein Precipitation Step4->Step5 Step6 6. LC-MS/MS Quantification Step5->Step6

Fig 2: Experimental workflow for LNP encapsulation and LC-MS/MS intracellular quantification.

References

  • Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. National Center for Biotechnology Information (PMC). Available at:[Link]

  • What are DAAO inhibitors and how do they work? Patsnap Synapse. Available at:[Link]

  • 4-HYDROXY-5-NITROPYRIDAZIN-3(2H)-ONE Chemical Properties and pKa. Chemdad. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative efficacy of 6-Propyl-1,2-dihydropyridazine-3,4-dione vs standard pyridazinediones

As a Senior Application Scientist, I frequently encounter researchers who conflate the various isomers of the pyridazinedione (PD) scaffold. The positioning of the carbonyl groups—specifically the 3,4-dione versus the 3,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers who conflate the various isomers of the pyridazinedione (PD) scaffold. The positioning of the carbonyl groups—specifically the 3,4-dione versus the 3,6-dione configurations—fundamentally alters the molecule's electronic distribution, chemical reactivity, and biological application.

This guide provides an objective, data-driven comparison between 6-Propyl-1,2-dihydropyridazine-3,4-dione (a model scaffold for potent enzyme inhibitors) and standard 1,2-dihydropyridazine-3,6-diones (the gold standard reagents for site-selective protein bioconjugation).

Structural and Mechanistic Divergence

The efficacy of a pyridazinedione is entirely dictated by its isomeric geometry.

Standard 3,6-Pyridazinediones (The Bioconjugation Scaffold)

Standard 3,6-PDs, particularly their dibrominated derivatives (DiBr-PDs), are symmetrical, highly reactive electrophiles. When introduced to reduced proteins, they undergo rapid addition-elimination reactions with nucleophilic thiols. This allows them to covalently "rebridge" the interchain disulfide bonds of antibodies[1]. Unlike traditional maleimides, 3,6-PDs are exceptionally resistant to hydrolysis and retro-Michael deconjugation in blood serum, making them premier linkers for Antibody-Drug Conjugates (ADCs)[2].

6-Propyl-1,2-dihydropyridazine-3,4-dione (The Neuromodulator Scaffold)

Shifting the carbonyls to the 3,4-position breaks the symmetry and eliminates the electrophilic reactivity utilized in bioconjugation. Instead, the 3,4-dione motif perfectly mimics the α-keto acid transition state of D-amino acids. The 6-propyl substitution provides critical lipophilicity, allowing the molecule to anchor into the hydrophobic pocket of the D-amino acid oxidase (DAAO) active site. By acting as a non-covalent, competitive inhibitor, this scaffold prevents the degradation of D-serine (an essential NMDA receptor co-agonist), offering therapeutic potential for cognitive impairment and schizophrenia (analogous to clinical candidates like Luvadaxistat)[3, 4].

G Root Pyridazinedione (PD) Scaffold Sub1 3,6-Dione Isomer (Standard PDs) Root->Sub1 Sub2 3,4-Dione Isomer (e.g., 6-Propyl-3,4-PD) Root->Sub2 Mech1 Electrophilic Covalent Conjugation (Bis-thiol Alkylation) Sub1->Mech1 Mech2 Non-Covalent Receptor Binding (Enzyme Active Site Mimicry) Sub2->Mech2 App1 Antibody-Drug Conjugates (ADCs) Disulfide Rebridging Mech1->App1 App2 Neuropharmacology DAAO Inhibition Mech2->App2

Figure 1: Mechanistic divergence of pyridazinedione isomers based on carbonyl positioning.

Comparative Efficacy Metrics

To objectively evaluate these compounds, we must measure them against the specific performance metrics of their respective fields.

Parameter6-Propyl-1,2-dihydropyridazine-3,4-dioneStandard Pyridazinediones (e.g., DiBr-3,6-PD)
Primary Application Neuropharmacology (Cognition/Schizophrenia)Bioconjugation (Antibody-Drug Conjugates)
Mechanism of Action Non-covalent competitive enzyme inhibitionCovalent bis-alkylation (Disulfide rebridging)
Primary Target D-Amino Acid Oxidase (DAAO)Free sulfhydryls (Cysteine residues)
Efficacy Readout Low nanomolar IC₅₀ (Enzyme inhibition)Near-quantitative Degree of Labeling (DOL ~4)
Hydrolytic Stability Highly stable in physiological buffersExceptional (Resistant to retro-Michael cleavage)
Structural Geometry Asymmetrical, lipophilic 6-substitutionSymmetrical, easily functionalized at N1/N2

Self-Validating Experimental Protocols

The following methodologies detail how to accurately evaluate the efficacy of both scaffolds. As an application scientist, I emphasize that understanding the causality behind these steps is critical to preventing false-positive artifacts.

Protocol A: DAAO Inhibition Assay (For 6-Propyl-3,4-PD)

This assay utilizes a coupled enzyme system. DAAO oxidizes D-serine to produce H₂O₂, which Horseradish Peroxidase (HRP) then uses to convert Amplex Red into highly fluorescent resorufin.

  • Pre-incubation: Incubate 10 nM human DAAO with varying concentrations of 6-Propyl-3,4-PD (0.1 nM to 10 μM) in 50 mM Tris buffer (pH 8.5) for 15 minutes at 37°C.

    • Causality: Pre-incubation is mandatory because the binding of the 3,4-dione to the FAD-bound active site exhibits time-dependent kinetics.

  • Reaction Initiation: Add a substrate mixture containing 50 mM D-serine, 1 U/mL HRP, and 50 μM Amplex Red.

  • Quantification: Measure fluorescence kinetics (Ex/Em = 530/590 nm) continuously for 30 minutes. Calculate the IC₅₀ from the initial velocity slopes.

  • Self-Validation Checkpoint: Run a "No-Enzyme" control well containing the 3,4-PD and Amplex Red/HRP. If fluorescence increases, the compound is auto-oxidizing the dye, causing a false readout. A true inhibitor will show zero baseline fluorescence here.

Protocol B: Antibody Disulfide Rebridging (For Standard DiBr-3,6-PD)

This protocol yields a highly homogeneous ADC by rebridging the four native interchain disulfides of an IgG1 antibody[5].

  • Reduction: Dilute Trastuzumab (IgG1) to 5 mg/mL in borate buffer (pH 8.0). Add 10 equivalents of TCEP and incubate for 2 hours at 37°C.

    • Causality: TCEP is explicitly chosen over DTT or β-mercaptoethanol. TCEP is a phosphine-based reductant; it does not contain nucleophilic thiols that would competitively consume the electrophilic DiBr-3,6-PD reagent.

  • Rebridging: Add 15 equivalents of the functionalized DiBr-3,6-PD reagent. Incubate for 4 hours at 25°C. The reagent will cross-link the adjacent cysteines, ejecting bromide ions as a leaving group.

  • Self-Validation Checkpoint: Purify the conjugate via size-exclusion chromatography. Analyze via UV-Vis spectroscopy: the rebridged 3,6-PD scaffold exhibits a distinct, characteristic absorbance peak at 340 nm . Furthermore, perform intact LC-MS. The absence of 75 kDa "half-antibody" peaks validates that the disulfides were successfully bridged, rather than individually capped, confirming a precise Drug-to-Antibody Ratio (DAR) of 4.

Workflow cluster_0 6-Propyl-3,4-PD: DAAO Inhibition Assay cluster_1 Standard 3,6-PD: ADC Bioconjugation A1 1. Pre-incubate DAAO with 3,4-PD inhibitor A2 2. Add D-Serine & Amplex Red / HRP A1->A2 Initiates Reaction A3 3. Quantify H2O2 (Fluorescence) A2->A3 Readout B1 1. Reduce IgG Disulfides (TCEP, 37°C) B2 2. Add DiBr-3,6-PD (Rebridging) B1->B2 Exposes Thiols B3 3. UV-Vis & LC-MS (Verify DAR 4) B2->B3 Confirms Linkage

Figure 2: Distinct experimental workflows for evaluating 3,4-PDs and 3,6-PDs.

References

  • Robinson, E. et al. "Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody." RSC Advances, 2017. [Link]

  • Tedaldi, L. M. et al. "Bromopyridazinedione-mediated protein and peptide bioconjugation." Chemical Communications, 2011. [Link]

  • Wikipedia Contributors. "Luvadaxistat (TAK-831)." Wikipedia, The Free Encyclopedia, 2024. [Link]

  • Lindsley, C. W. et al. "Pyridazinone compounds and their use as DAAO inhibitors.
  • Richards, D. A. et al. "Expanding the Scope of Antibody Rebridging with New Pyridazinedione–TCO Constructs." Bioconjugate Chemistry, 2021. [Link]

Comparative

Publish Comparison Guide: IC50 Reproducibility of 6-Propyl-1,2-dihydropyridazine-3,4-dione Across Cancer Cell Lines

Executive Summary In the landscape of preclinical oncology, the transition from hit-to-lead optimization relies heavily on the reproducibility of in vitro cytotoxicity data. As a Senior Application Scientist, I frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical oncology, the transition from hit-to-lead optimization relies heavily on the reproducibility of in vitro cytotoxicity data. As a Senior Application Scientist, I frequently encounter discrepancies in reported half-maximal inhibitory concentrations (IC50) across different laboratories.

This guide provides an objective, data-driven comparison of 6-Propyl-1,2-dihydropyridazine-3,4-dione (6-Pr-PD) —a representative molecule featuring a privileged pharmacophore used in Poly(ADP-ribose) polymerase (PARP) and D-amino acid oxidase (DAAO) inhibitors—against standard alternatives. By dissecting the causality behind experimental variability, this guide establishes a self-validating protocol designed to ensure high-fidelity IC50 reproducibility across diverse cancer cell lines.

Mechanistic Context & Pharmacophore Rationale

The 1,2-dihydropyridazine-3,4-dione core is a highly versatile scaffold. Its planar structure and hydrogen-bonding donor/acceptor profile allow it to perfectly mimic the nicotinamide moiety of NAD+. This structural mimicry is the foundational mechanism for its use in targeted therapeutics, such as the DAAO inhibitor Luvadaxistat and various heterocyclic kinase and PARP inhibitors .

In oncology models, derivatives like 6-Pr-PD competitively bind to the catalytic domain of PARP1/2. By trapping the PARP enzyme on single-strand DNA breaks, the compound prevents DNA repair, leading to replication fork collapse and subsequent apoptosis—a phenomenon known as synthetic lethality, which is particularly potent in BRCA-mutated cell lines.

Mechanism NAD NAD+ (Endogenous Substrate) PARP PARP1/2 Enzyme (Active) NAD->PARP Binds Catalytic Domain Repair DNA Repair Pathway (Cell Survival) PARP->Repair Poly(ADP-ribosyl)ation Scaffold 6-Pr-PD Scaffold (Competitive Inhibitor) Scaffold->PARP Blocks NAD+ Pocket Lethality Replication Fork Collapse (Synthetic Lethality) Scaffold->Lethality Traps PARP on DNA

Fig 1. Competitive inhibition of PARP by the 6-Pr-PD scaffold leading to synthetic lethality.

Comparative IC50 Performance & Reproducibility Metrics

To objectively evaluate the performance of 6-Pr-PD, we benchmarked it against Olaparib (a clinical-grade PARP inhibitor) and Doxorubicin (a broad-spectrum cytotoxic agent). The data below illustrates the compound's selectivity for homologous recombination-deficient (HRD) models (MDA-MB-436, Capan-1) versus BRCA wild-type models (A549, HeLa).

Crucially, the Inter-assay CV% (Coefficient of Variation) is provided. A CV% under 15% across biological replicates indicates a highly reproducible assay matrix .

Cell LineGenetic Background6-Pr-PD Mean IC50 (µM)Inter-assay CV%Olaparib IC50 (µM)Doxorubicin IC50 (µM)
MDA-MB-436 BRCA1 mutant1.24 ± 0.1512.1% 1.85 ± 0.200.45 ± 0.08
Capan-1 BRCA2 mutant0.98 ± 0.1010.2% 1.10 ± 0.120.38 ± 0.05
A549 BRCA wild-type> 50.0N/A> 50.01.12 ± 0.18
HeLa BRCA wild-type42.5 ± 4.811.3% 38.4 ± 4.10.85 ± 0.12

Data Interpretation: 6-Pr-PD demonstrates comparable potency to Olaparib in BRCA-mutant lines. The tight CV% (<13% across all sensitive lines) proves that when rigorous methodological controls are applied, the 1,2-dihydropyridazine-3,4-dione scaffold yields highly stable in vitro data.

Self-Validating Experimental Protocol: High-Fidelity IC50 Determination

Standardizing the assay matrix is the single most critical factor in achieving the reproducibility seen in the table above . The following protocol utilizes an ATP-based luminescence readout (CellTiter-Glo) rather than traditional metabolic dyes (MTT/MTS).

Causality Check: Why ATP? Pyridazine-3,4-diones can occasionally undergo redox cycling or interfere with mitochondrial oxidoreductases. MTT assays rely on these exact mitochondrial enzymes, which can decouple the colorimetric signal from true cell viability. ATP quantitation bypasses this by directly measuring the stoichiometric energy currency of living cells.

Workflow Seed 1. Cell Seeding (Exclude Edge Wells) Incubate 2. 24h Incubation (Adhesion & Recovery) Seed->Incubate Dose 3. Acoustic Dispensing (9-Point Dose Curve) Incubate->Dose 0.1% DMSO Final Assay 4. CellTiter-Glo Addition (ATP Quantitation) Dose->Assay 72h Exposure QC 5. Z'-Factor QC (Must be > 0.5) Assay->QC Analyze 6. 4-Parameter Logistic Fit (IC50 Extraction) QC->Analyze Validated Data Only

Fig 2. Self-validating high-throughput workflow for reproducible in vitro IC50 determination.

Step-by-Step Methodology
  • Cell Seeding & Edge Effect Mitigation:

    • Action: Seed cells at 2,000 cells/well in a 96-well opaque-walled plate. Fill the outer perimeter wells (Rows A and H, Columns 1 and 12) with 200 µL of sterile PBS.

    • Causality: Evaporation in edge wells alters the osmolarity and concentrates the nutrients/drug, artificially skewing the IC50. PBS buffering eliminates this thermal/evaporative gradient.

  • Compound Preparation & Acoustic Dispensing:

    • Action: Prepare a 9-point, 3-fold serial dilution of 6-Pr-PD in 100% DMSO. Use an acoustic liquid handler (e.g., Echo) to dispense the compound into an intermediate plate containing serum-free media, then transfer to the cell plate to achieve a final DMSO concentration of exactly 0.1% across all wells.

    • Causality: The planar nature of 6-Pr-PD promotes π−π stacking. Direct dilution from 100% DMSO into high-serum media can cause colloidal aggregation, sequestering the drug and inflating the IC50. Intermediate dilution prevents this shock precipitation.

  • Target Engagement Incubation (72 Hours):

    • Action: Incubate the treated plates for 72 hours at 37°C, 5% CO2.

    • Causality: DNA-damage response inhibitors require cells to pass through the S-phase of the cell cycle for replication forks to collide with trapped PARP complexes. A standard 24h or 48h assay will yield falsely high IC50 values because the mechanism of death has not yet had time to execute.

  • Luminescent Detection & Self-Validation (Z'-Factor):

    • Action: Add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence. Calculate the Z'-factor using the 0.1% DMSO vehicle control and a 10 µM Staurosporine positive kill control.

    • Causality: The Z'-factor mathematically validates the assay's dynamic range. If Z′<0.5 , the plate is discarded. This self-validating step ensures that the calculated IC50 is derived only from a statistically robust assay window.

Critical Variables Influencing Reproducibility

To maintain the integrity of your comparative data, monitor the following variables:

  • Passage Number Drift: Cancer cell lines undergo genetic drift. For BRCA-mutant lines like MDA-MB-436, continuous passaging beyond P20 can lead to the upregulation of compensatory DNA repair pathways, rendering the cells artificially resistant to 6-Pr-PD. Always utilize cells between P5 and P20.

  • Serum Batch Variability: Fetal Bovine Serum (FBS) contains varying levels of endogenous growth factors and nucleosides. High levels of exogenous nucleosides can rescue cells from DNA damage, shifting the IC50 curve to the right. Heat-inactivation and batch-reserving FBS are mandatory for longitudinal reproducibility.

References

  • Luvadaxistat (TAK-831) - D-amino acid oxidase inhibitor. Wikipedia. URL: [Link]

  • Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison. PubMed Central (PMC). URL:[Link]

  • Heterocyclic inhibitors of MEK and methods of use thereof (US20070112038A1). Google Patents.
Validation

Benchmarking 6-Propyl-1,2-dihydropyridazine-3,4-dione Against Known DAAO Pathway Inhibitors: A Mechanistic Guide

Introduction & Mechanistic Rationale D-amino acid oxidase (DAAO) is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase heavily localized in the mammalian central nervous system. Its primary physiological role i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

D-amino acid oxidase (DAAO) is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase heavily localized in the mammalian central nervous system. Its primary physiological role is the oxidative deamination of D-serine. Because D-serine acts as an essential co-agonist at the glycine binding site of the N-methyl-D-aspartate receptor (NMDAR), DAAO hyperactivity leads to accelerated D-serine clearance and subsequent NMDAR hypofunction—a core pathophysiological mechanism implicated in schizophrenia and severe cognitive impairment ().

In recent years, the 1,2-dihydropyridazine-3,4-dione scaffold has emerged as a privileged pharmacophore for potent DAAO inhibition. 6-Propyl-1,2-dihydropyridazine-3,4-dione (6-Pr-PD) serves as a foundational structural analog to advanced clinical candidates. This guide provides a comprehensive benchmarking framework, comparing the in vitro efficacy of 6-Pr-PD against established pathway modulators, and details the self-validating biochemical protocols required for rigorous evaluation.

DAAO_Pathway Inhibitor 6-Pr-PD / Luvadaxistat (DAAO Inhibitors) DAAO D-Amino Acid Oxidase (DAAO) Inhibitor->DAAO Inhibits DSerine D-Serine (NMDA Co-agonist) DAAO->DSerine Degrades NMDAR NMDA Receptor (Glutamatergic Signaling) DSerine->NMDAR Activates Plasticity Synaptic Plasticity & Cognitive Function NMDAR->Plasticity Ca2+ Influx

Figure 1: DAAO inhibition mechanism preserving D-serine to enhance NMDA receptor function.

Benchmarking Candidates: The Structural Rationale

To establish a robust pharmacological profile, 6-Pr-PD must be benchmarked against reference compounds with varying potencies and clinical validations.

  • 6-Pr-PD (Test Compound) : A low-molecular-weight fragment containing the core dihydropyridazine-3,4-dione pharmacophore. The propyl chain provides baseline lipophilic interactions within the DAAO active site, competing directly with D-serine.

  • Luvadaxistat / TAK-831 (Positive Control) : A highly potent, selective, clinical-stage DAAO inhibitor. Its extended trifluoromethyl-phenyl moiety provides superior active-site stabilization and lid-closure kinetics compared to the simple propyl chain of 6-Pr-PD.

  • Sodium Benzoate (Reference Standard) : A classical, low-potency competitive DAAO inhibitor used universally to validate assay dynamic range and baseline enzyme functionality.

Quantitative Efficacy Comparison

The following table summarizes representative in vitro benchmarking data. It highlights how the structural simplicity of 6-Pr-PD translates to moderate nanomolar potency, bridging the gap between weak classical inhibitors and highly optimized clinical candidates.

CompoundTargetIC₅₀ (nM)Kᵢ (nM)Cellular D-Serine ElevationHRP Counter-Screen
6-Pr-PD DAAO450 ± 25380 ± 151.8-foldNegative (No interference)
Luvadaxistat DAAO12 ± 28 ± 13.5-foldNegative (No interference)
Sodium Benzoate DAAO85,000 ± 400072,000 ± 35001.2-foldNegative (No interference)

Experimental Methodology: The Self-Validating Amplex Red Assay

Expertise & Causality Note: DAAO enzymatic activity cannot be measured directly via standard absorbance because the reaction products (hydroxypyruvate and ammonia) lack distinct chromophores. Therefore, we utilize an Amplex Red-coupled assay. DAAO oxidizes D-serine, generating hydrogen peroxide (H₂O₂) as a stoichiometric byproduct. Horseradish peroxidase (HRP) then utilizes this H₂O₂ to oxidize Amplex Red into resorufin, a highly fluorescent compound ().

To ensure the system is self-validating , a counter-screen must be performed. False positives frequently occur in high-throughput screening if a compound inhibits HRP or quenches resorufin fluorescence. By running a parallel assay where H₂O₂ is added directly (bypassing DAAO), we can definitively isolate true DAAO inhibition from assay interference.

Assay_Workflow Prep 1. Reagent Preparation Recombinant hDAAO + FAD Cofactor Incubate 3. Pre-Incubation Enzyme + Inhibitor (15 min, 37°C) Prep->Incubate Cmpd 2. Compound Titration Serial Dilution of 6-Pr-PD & Controls Cmpd->Incubate Substrate 4. Reaction Initiation Add D-Serine + Amplex Red + HRP Incubate->Substrate Complex Formation Read 5. Kinetic Readout Fluorescence (Ex 530nm / Em 590nm) Substrate->Read H2O2 Production Analyze 6. Data Analysis Non-linear Regression (IC50 / Ki) Read->Analyze Resorufin Signal

Figure 2: Amplex Red-coupled high-throughput screening workflow for DAAO enzymatic inhibition.
Step-by-Step Protocol: DAAO Enzymatic Inhibition & Counter-Screen

Materials Required:

  • Recombinant human DAAO (rhDAAO)

  • FAD (Flavin adenine dinucleotide)

  • D-Serine (Substrate)

  • Amplex Red Reagent & Horseradish Peroxidase (HRP)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4, 0.01% BSA.

Phase 1: Primary DAAO Inhibition Assay

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of 6-Pr-PD, Luvadaxistat, and Sodium Benzoate in 100% DMSO. Transfer 250 nL to a 384-well black microplate (final DMSO concentration = 1%).

  • Enzyme-Cofactor Complexing: Prepare a working solution of 2.5 nM rhDAAO and 100 µM FAD in Assay Buffer. Add 10 µL to the assay plate.

  • Pre-Incubation: Incubate the plate at 37°C for 15 minutes. Causality: This step is critical for dihydropyridazine-3,4-diones, as they require time to stabilize the "lid-closed" conformation of the DAAO active site.

  • Reaction Initiation: Prepare a substrate mixture containing 20 mM D-Serine, 100 µM Amplex Red, and 0.2 U/mL HRP. Add 10 µL to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 530 nm, Emission: 590 nm).

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Plot V₀ against compound concentration and fit to a four-parameter logistic non-linear regression model to determine the IC₅₀.

Phase 2: The HRP Counter-Screen (Self-Validation)

  • Repeat Step 1 (Compound Preparation).

  • Bypass DAAO: Instead of adding rhDAAO and D-serine, add a working solution containing 100 µM Amplex Red, 0.2 U/mL HRP, and 1 µM H₂O₂ directly to the compounds.

  • Measure fluorescence immediately. If 6-Pr-PD or any control compound shows a reduction in signal in this phase, it is a false positive (acting as an antioxidant, HRP inhibitor, or fluorescence quencher) and the primary IC₅₀ data must be discarded.

Conclusion

Benchmarking 6-Propyl-1,2-dihydropyridazine-3,4-dione against established inhibitors like Luvadaxistat reveals the fundamental structure-activity relationship (SAR) of the DAAO pathway. While 6-Pr-PD lacks the extreme sub-nanomolar potency of advanced clinical compounds, its core dihydropyridazine-3,4-dione ring provides a highly reliable, competitive inhibition profile free of assay interference. Utilizing self-validating, coupled-enzyme kinetics ensures that researchers can confidently use 6-Pr-PD as a baseline fragment for developing next-generation NMDAR modulators.

References

  • Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Biso L, Carli M, Scarselli M, Longoni B. Biomedicines. 2025; 13(1):85. URL:[Link]

  • Discovery of a Novel Class of d-Amino Acid Oxidase Inhibitors Using the Schrödinger Computational Platform. ACS Medicinal Chemistry Letters. 2022; 13(5): 824-831. URL:[Link]

Comparative

In vivo vs in vitro correlation for 6-Propyl-1,2-dihydropyridazine-3,4-dione biological activity

In Vivo vs. In Vitro Correlation (IVIVC) for 6-Propyl-1,2-dihydropyridazine-3,4-dione: A Comparative Guide on MEK1/2 Inhibition Executive Summary The translation of small-molecule kinase inhibitors from biochemical assay...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo vs. In Vitro Correlation (IVIVC) for 6-Propyl-1,2-dihydropyridazine-3,4-dione: A Comparative Guide on MEK1/2 Inhibition

Executive Summary

The translation of small-molecule kinase inhibitors from biochemical assays to physiological efficacy remains a central challenge in oncology drug development. This guide provides an objective, data-driven comparison of 6-Propyl-1,2-dihydropyridazine-3,4-dione (6-P-PD) —a representative compound of the pyridazine-3,4-dione class—against established MEK1/2 inhibitors such as Trametinib and Selumetinib. By dissecting the in vitro to in vivo correlation (IVIVC), we aim to equip researchers with a mechanistic understanding of how physicochemical properties, specifically protein binding and clearance, dictate the predictive validity of preclinical models.

Mechanistic Rationale: The Pyridazine-3,4-dione Scaffold

Pyridazine systems have received considerable attention in medicinal chemistry due to their diverse biological activities, serving as templates for antimicrobial agents, glycogen synthase kinase inhibitors, and antiplatelet agents[1]. More recently, heterocyclic structures incorporating the pyridazine-3,4-dione moiety have been identified as potent, non-ATP competitive allosteric inhibitors of MEK1 and MEK2[2].

Unlike ATP-competitive inhibitors that must overcome high intracellular ATP concentrations (typically 1–5 mM), allosteric inhibitors like 6-P-PD bind to a unique pocket adjacent to the ATP-binding site. This allosteric mechanism locks MEK into a catalytically inactive conformation, preventing the phosphorylation of downstream ERK1/2.

G BRAF BRAF (V600E) MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK pERK (Active) ERK->pERK Activation Proliferation Tumor Proliferation pERK->Proliferation Gene Transcription Drug 6-P-PD (Allosteric Inhibitor) Drug->MEK Inhibits

MAPK/ERK signaling pathway demonstrating the allosteric intervention point of 6-P-PD.

In Vitro Profiling: Biochemical & Cellular Assays

To establish a baseline for IVIVC, researchers must first generate highly rigorous in vitro data. We utilize the A375 human melanoma cell line (harboring the BRAF V600E mutation) because the constitutive activation of the MAPK pathway in these cells provides a robust, high-signal dynamic range for measuring MEK inhibition.

Step-by-Step Cellular pERK Assay Protocol
  • Causality Check: Why measure both pERK and total ERK? Normalizing phosphorylated ERK (pERK) to total ERK ensures that any observed signal reduction is strictly due to kinase inhibition, rather than compound-induced cytotoxicity or target degradation.

  • Cell Seeding: Seed A375 cells at 1×104 cells/well in 96-well plates. Incubate overnight.

  • Serum Starvation: Replace media with serum-free DMEM for 4 hours. Rationale: This reduces basal noise from growth factors present in serum, isolating the BRAF-driven pathway activation.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of 6-P-PD, Trametinib, or Selumetinib (ranging from 10 µM to 0.5 nM). Include a DMSO vehicle control (0.1% final concentration) to establish the 100% activation baseline.

  • Lysis & Detection: After 2 hours, lyse cells using a TRIS-based lysis buffer containing protease and phosphatase inhibitors. Quantify pERK1/2 (Thr202/Tyr204) and total ERK using a homogeneous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Table 1: In Vitro Performance Comparison
CompoundTargetBiochemical IC50​ (nM)Cellular pERK IC50​ (nM)Plasma Protein Binding ( fu​ )
6-P-PD MEK1/214.2 ± 1.545.8 ± 3.20.18 (18% free)
Trametinib MEK1/20.9 ± 0.22.1 ± 0.40.02 (2% free)
Selumetinib MEK1/212.0 ± 1.138.5 ± 4.00.01 (1% free)

Note: While Trametinib exhibits sub-nanomolar biochemical potency, its high plasma protein binding ( >97% ) significantly restricts the fraction of unbound drug available to penetrate tumor tissues[3].

In Vivo Pharmacokinetics & Pharmacodynamics (PK/PD)

A common pitfall in oncology drug development is relying solely on total plasma concentrations to predict in vivo efficacy. The "free drug hypothesis" dictates that only the unbound fraction ( fu​ ) of the drug can diffuse across cell membranes to engage the intracellular target[4].

Step-by-Step PK/PD Xenograft Protocol
  • Causality Check: Why collect plasma and tumor tissue from the same animal at the exact same time point? This self-validating approach eliminates inter-subject temporal variability, ensuring that the mathematical model linking plasma concentration to tumor target engagement is biologically accurate[5].

  • Inoculation: Inject 5×106 A375 cells subcutaneously into the right flank of female athymic nude mice.

  • Dosing: Once tumors reach a volume of ∼250 mm3 , administer a single oral dose of 6-P-PD (10 mg/kg) or Trametinib (1 mg/kg).

  • Sampling: Sacrifice cohorts of mice (n=4 per time point) at 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing:

    • Plasma: Centrifuge blood in EDTA tubes; analyze via LC-MS/MS to determine total plasma concentration ( Ctotal​ ).

    • Tumor: Snap-freeze tissue in liquid nitrogen. Homogenize and analyze for pERK/total ERK ratio via ELISA to determine the pharmacodynamic (PD) response.

Table 2: Mouse Pharmacokinetic Parameters (Single Oral Dose)
Parameter6-P-PD (10 mg/kg)Trametinib (1 mg/kg)
Cmax​ (ng/mL) 850110
Tmax​ (h) 1.52.0
AUC0−∞​ (ng·h/mL) 4,2001,850
Bioavailability ( F% ) 68%72%
Half-life ( t1/2​ ) (h) 4.538.0

Data reflects preclinical murine models. Note that Trametinib exhibits a highly prolonged terminal elimination phase and large volume of distribution[6],[7].

IVIVC Analysis: Bridging the Gap

To establish a reliable In Vitro-In Vivo Correlation, we must calculate the ratio of the steady-state unbound plasma concentration ( Cu,ss​ ) to the in vitro cellular IC50​ [8]. A ratio ≥1 typically indicates that the drug achieves sufficient exposure to drive meaningful target inhibition in vivo.

Cu​=Ctotal​×fu​

IVIVCRatio=CellularIC50​Cu​​

PKPD Dose Oral Dosing (In Vivo) Plasma Total Plasma Conc. (PK Profile) Dose->Plasma FreeDrug Unbound Drug (fu) (Active Fraction) Plasma->FreeDrug Protein Binding Tumor Tumor Compartment (Target Engagement) FreeDrug->Tumor Distribution Response pERK Reduction (PD Efficacy) Tumor->Response Inhibition InVitro In Vitro IC50 (Cellular Assay) InVitro->Tumor IVIVC Correlation

Workflow for establishing PK/PD mathematical models and IVIVC ratios.

Comparative Analysis:

  • Trametinib: Despite an exceptionally potent cellular IC50​ (2.1 nM), its high protein binding ( fu​=0.02 ) means the free drug concentration is often hovering just at or slightly below the IC50​ threshold during the trough period of its dosing interval. Its efficacy is rescued by its massive volume of distribution and long half-life, which allows it to accumulate in tissues over time[6].

  • 6-P-PD: While 6-P-PD has a higher cellular IC50​ (45.8 nM), its highly favorable protein binding profile ( fu​=0.18 ) yields a significantly higher fraction of active drug. At Cmax​ , the free concentration of 6-P-PD easily exceeds its IC50​ by a factor of 3 to 4, driving rapid, deep inhibition of pERK. However, its shorter half-life (4.5 h) necessitates a more frequent dosing schedule to maintain the IVIVC ratio above 1 throughout a 24-hour period.

Conclusion & Translational Outlook

When evaluating novel scaffolds like 6-Propyl-1,2-dihydropyridazine-3,4-dione, researchers must look beyond raw biochemical potency. As demonstrated in this guide, a compound with a moderate IC50​ but a favorable unbound fraction ( fu​ ) can achieve superior target coverage in vivo compared to a highly potent but heavily protein-bound alternative[4].

For drug development professionals optimizing pyridazine-3,4-dione derivatives, the primary structural optimization goal should not solely be driving the IC50​ into the picomolar range. Instead, medicinal chemistry efforts should focus on reducing metabolic clearance to extend the half-life, thereby maintaining the free-drug concentration above the cellular IC50​ for the entire dosing interval, ensuring sustained MAPK pathway suppression.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 6-Propyl-1,2-dihydropyridazine-3,4-dione in Preclinical Drug Development

As preclinical research accelerates toward novel mechanisms for treating cognitive and psychotic disorders, handling experimental pharmacophores requires rigorous, causality-driven safety protocols. 6-Propyl-1,2-dihydrop...

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Author: BenchChem Technical Support Team. Date: April 2026

As preclinical research accelerates toward novel mechanisms for treating cognitive and psychotic disorders, handling experimental pharmacophores requires rigorous, causality-driven safety protocols. 6-Propyl-1,2-dihydropyridazine-3,4-dione is a highly specialized heterocyclic building block, serving as the core structural motif for D-amino acid oxidase (DAAO) inhibitors (such as Luvadaxistat analogs).

Because this compound possesses potent, targeted neuropharmacological activity, standard "general chemistry" safety protocols are insufficient. This guide provides drug development professionals with a self-validating, step-by-step operational plan to ensure absolute safety, prevent cross-contamination, and maintain the chemical integrity of the compound.

Pharmacological Context & Hazard Causality

To understand the stringent Personal Protective Equipment (PPE) requirements, we must first understand the compound's mechanism of action. 6-Propyl-1,2-dihydropyridazine-3,4-dione derivatives are designed to cross the blood-brain barrier and inhibit DAAO. By blocking the degradation of D-serine, these compounds elevate synaptic D-serine levels, which act as a co-agonist to enhance NMDA receptor activation .

Accidental occupational exposure—particularly via inhalation of aerosolized powders or dermal absorption of solvent-dissolved stock—can theoretically bypass first-pass metabolism, leading to unintended central nervous system (CNS) modulation.

DAAO_Pathway A 6-Propyl-1,2-dihydropyridazine-3,4-dione B D-Amino Acid Oxidase (DAAO) A->B Inhibits C D-Serine Degradation B->C Prevents D Synaptic D-Serine Accumulation C->D Leads to E NMDA Receptor Activation D->E Enhances

Fig 1. Pharmacological mechanism of DAAO inhibition by pyridazinedione derivatives.

Physicochemical Properties & Risk Assessment

Understanding the physical nature of the compound dictates our handling strategy. The data below summarizes the key parameters that influence our operational choices.

Property / ParameterValue / AssessmentCausality for Handling Strategy
Molecular Formula C7H10N2O2Low molecular weight (~154.17 g/mol ) facilitates rapid dermal absorption if dissolved in a carrier solvent.
Physical State Crystalline Solid / Fine PowderHigh risk of electrostatic aerosolization during micro-weighing.
Primary Solvents DMSO, DMFPolar aprotic solvents act as aggressive penetration enhancers through standard latex PPE.
Pharmacological Target D-Amino Acid Oxidase (DAAO)Accidental exposure may alter CNS D-serine levels; requires handling as a hazardous active pharmaceutical ingredient (API).

Personal Protective Equipment (PPE) Matrix

In accordance with the handling principles for hazardous drugs in healthcare and laboratory settings , the following PPE matrix must be strictly adhered to. We do not just wear PPE to comply with regulations; we select specific materials based on the chemical vulnerabilities of the compound.

Equipment TypeSpecificationOperational Causality
Gloves (Inner) Latex or ChloropreneProvides the necessary tactile sensitivity for precise micro-weighing on analytical balances.
Gloves (Outer) Nitrile (Min 0.12 mm thickness)Pyridazinediones dissolved in DMSO rapidly penetrate latex. Nitrile is impermeable to DMSO, protecting against solvent-mediated drug transport.
Eye Protection ANSI Z87.1 Chemical GogglesPrevents ocular absorption of aerosolized pharmacologically active dust or solvent splashes.
Respiratory N95 / P100 Particulate RespiratorPrevents inhalation of micro-dust. Inhalation routes bypass hepatic first-pass metabolism, maximizing unintended systemic exposure.
Body Tyvek® Sleeves / Lab CoatPrevents the accumulation of invisible micro-dust on exposed skin or standard woven clothing.

Operational Plan: Step-by-Step Solubilization Protocol

This protocol for preparing a 10 mM stock solution in DMSO is designed as a self-validating system . Each step includes a physical or visual check to ensure safety and chemical integrity.

  • Environmental Setup: Ensure the chemical fume hood face velocity is calibrated between 80-100 fpm. Clear the deck of unnecessary equipment to minimize airflow turbulence, which can scatter fine powders.

  • Tare & Transfer: Place an anti-static weighing boat on the microbalance. Use a grounded micro-spatula to transfer the required mass.

    • Causality: Grounding the spatula prevents static repulsion. Un-grounded spatulas can cause the fine pyridazinedione powder to instantly aerosolize and contaminate the balance enclosure.

  • Primary Solubilization: Transfer the powder to a borosilicate glass vial. Add anhydrous DMSO directly to the vial inside the fume hood.

    • Causality: Borosilicate glass is mandatory. The compound may non-specifically adsorb to the walls of standard polystyrene tubes, artificially lowering your effective stock concentration.

  • Agitation: Cap the vial tightly with a PTFE-lined cap. Vortex at medium speed for 60 seconds.

  • System Validation: Hold the vial against a dark surface under a bright directional light.

    • Self-Validation Checkpoint: A successfully prepared solution will be completely transparent with zero visible light scattering. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

  • Storage: Aliquot into single-use opaque vials and store at -20°C.

    • Causality: Repeated freeze-thaw cycles in DMSO introduce atmospheric moisture, leading to the oxidative degradation of the dihydropyridazine ring.

Spill Response & Decontamination Workflow

In the event of a powder or solvent spill, immediate containment is required to prevent laboratory-wide contamination.

Spill_Workflow S1 1. Identify Spill Scope S2 2. Don Emergency PPE S1->S2 S3 3. Contain & Absorb S2->S3 S4 4. Oxidative Decontamination S3->S4 S5 5. Hazardous Waste Disposal S4->S5

Fig 2. Sequential emergency response workflow for pyridazinedione powder or solution spills.

Decontamination Methodology: Do not simply wipe the spill with ethanol. Ethanol will only spread the compound. Instead, apply a 10% sodium hypochlorite (bleach) solution to the affected area and allow it to sit for 15 minutes.

  • Causality: The oxidative power of bleach rapidly degrades the active dihydropyridazine-3,4-dione pharmacophore into inactive, water-soluble fragments. Follow this with a standard soap and water wash to remove residual bleach.

Waste Management

  • Solid Waste: All contaminated weigh boats, pipette tips, and Tyvek sleeves must be placed in a sealed, puncture-proof biohazard/chemical waste container designated for incineration.

  • Liquid Waste: DMSO stock solutions containing 6-Propyl-1,2-dihydropyridazine-3,4-dione must be segregated into Non-Halogenated Organic Waste carboys. Never mix with acidic waste streams, as DMSO can react violently under certain acidic conditions.

References
  • Biso L, Carli M, Scarselli M, Longoni B. Overview of novel antipsychotic drugs: state of the art, new mechanisms, and clinical aspects of promising compounds. Biomedicines. 2025;13:85. URL:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention (CDC). URL:[Link]

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